

Racemic menthol crystal structure analysis

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Compound of Interest		
Compound Name:	(+/-)-Menthol	
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An In-depth Technical Guide to the Crystal Structure Analysis of Racemic Menthol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthol (C₁₀H₂₀O) is a cyclic monoterpene alcohol renowned for its physiological cooling sensation and characteristic minty aroma, making it a crucial ingredient in the pharmaceutical, food, and cosmetic industries. It possesses three chiral centers, leading to eight possible stereoisomers. The racemic form, (±)-menthol or DL-menthol, is an equimolar mixture of the naturally occurring (-)-menthol (1R,2S,5R) and (+)-menthol (1S,2R,5S) enantiomers. Understanding the solid-state properties of racemic menthol is critical for drug development, as polymorphism—the ability of a substance to exist in two or more crystalline forms—can significantly impact a drug's stability, solubility, and bioavailability.

This technical guide provides a comprehensive analysis of the crystal structure of racemic menthol, detailing its polymorphism, crystallographic data, and the experimental protocols used for its characterization. Both thermodynamic and crystallographic studies have unambiguously demonstrated that racemic menthol is a true racemate, forming a distinct crystal structure from its constituent enantiomers.[1][2]

Polymorphism and Thermal Behavior

Racemic (DL)-menthol exhibits a complex polymorphic landscape. Several crystalline forms have been identified, primarily through techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).[3][4] The stable form at atmospheric pressure is



designated as the α -form. Other metastable polymorphs, including a β -form and pseudoracemates (PR1, PR2), have also been characterized.[2][5] The stability of these polymorphs can be dependent on factors such as temperature and the rate of heating or cooling.[5] For instance, the β -polymorph becomes stable at pressures above 0.40 GPa.[2]

The different crystalline arrangements result in distinct thermal properties, which are summarized in the table below.

Data Presentation

Table 1: Crystallographic Data for α -DL-Menthol

The crystal structure of the stable α -form of racemic menthol was determined through single-crystal X-ray diffraction.[1][6] Unlike the trigonal space group of the pure enantiomers, the racemate crystallizes in a triclinic system.[2] The structure features three symmetry-independent molecules in the asymmetric unit (Z' = 3).[2]

Parameter	Value	Reference(s)
Crystal System	Triclinic	[2]
Space Group	P-1	[2][7]
a (Å)	6.131(2)	[6]
b (Å)	15.018(2)	[6]
c (Å)	17.584(2)	[6]
α (°)	100.32(1)	[6]
β (°)	94.72(1)	[6]
y (°)	92.51(1)	[6]
Volume (ų)	1561.0(2)	[6]
Z	6	[6]

Table 2: Thermal Properties of DL-Menthol Polymorphs



The melting points and enthalpies of fusion are key indicators of the thermodynamic relationships between different polymorphs.

Polymorph	Melting Point (°C)	Enthalpy of Fusion (kJ·mol ⁻¹)	Reference(s)
α-form	33.8 ± 0.3	14.2 ± 0.2	[5]
β-form (PR2)	27.3 ± 0.3	9.3 ± 0.2	[5]
PR1	22.7 ± 0.6	1.9 ± 0.2	[5]
-	~28	Not specified	[8]

Experimental Protocols Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive method for determining the absolute crystal structure of a compound.

- Crystal Growth: High-quality single crystals of α-DL-menthol can be grown by slow sublimation-condensation under a secondary vacuum.[6] Alternatively, slow evaporation from a suitable solvent or controlled cooling of the melt can be employed.
- Data Collection:
 - A suitable single crystal is mounted on a goniometer head.
 - The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
 - The diffractometer irradiates the crystal with a monochromatic X-ray beam, rotating the crystal to collect diffraction patterns from all possible orientations.
 - The diffraction data (intensities and positions of spots) are recorded on a detector.
- Structure Solution and Refinement:



- The collected data is processed to determine the unit cell dimensions and the space group.[9]
- The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.
- The structural model is then refined against the experimental data to optimize atomic positions, and thermal parameters, and to achieve the best fit between the calculated and observed diffraction patterns.

Powder X-ray Diffraction (PXRD)

PXRD is essential for identifying crystalline phases and analyzing polymorphism in a bulk sample.

- Sample Preparation: A small amount of the crystalline sample is gently crushed to a fine powder. The powder is then packed into a sample holder or a thin-walled glass capillary.[7]
- Analysis:
 - The sample is placed in a powder diffractometer.
 - The instrument scans a range of 2θ angles, measuring the intensity of the diffracted Xrays at each angle.
 - The resulting diffractogram (a plot of intensity vs. 2θ) serves as a unique "fingerprint" for a specific crystalline phase, allowing for the identification of different polymorphs.
 - Cell parameters can be refined from high-resolution PXRD data using methods like Pawley or Rietveld refinement.[7]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a material, such as melting point and enthalpy of fusion, which are critical for identifying and characterizing polymorphs.

Methodology:



- A small, accurately weighed amount of the sample (typically 2-5 mg) is placed in an aluminum pan, which is then hermetically sealed.
- The sample pan and an empty reference pan are placed in the DSC cell.
- The cell is heated or cooled at a controlled, linear rate (e.g., 1-10 °C/min).
- The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
- Phase transitions, such as melting or solid-solid transformations, appear as endothermic or exothermic peaks in the resulting thermogram. The peak onset provides the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.

Spectroscopic Analysis

Spectroscopic techniques provide information about the molecular structure and intermolecular interactions within the crystal lattice.

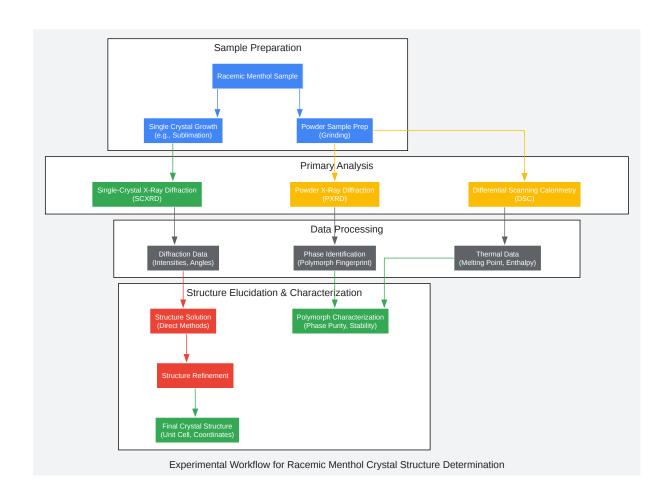
- Fourier Transform Infrared (FTIR) and Raman Spectroscopy:
 - A small amount of the crystal sample is analyzed.[10]
 - FTIR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic laser light.[10]
 - Both techniques provide vibrational spectra that are sensitive to the molecular conformation and the hydrogen-bonding environment in the crystal. Differences in the spectra, particularly in the O-H stretching region, can be used to distinguish between polymorphs.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - A solution of the menthol crystals is prepared in a deuterated solvent (e.g., CDCl₃).[9][11]
 - ¹H and ¹³C NMR spectra are acquired on a high-resolution spectrometer.[9]



While solution-state NMR provides information on the molecular structure, solid-state
 NMR (ssNMR) can be used to probe the local environment of atoms directly in the crystal lattice, making it a powerful tool for characterizing polymorphism.

Mandatory Visualization

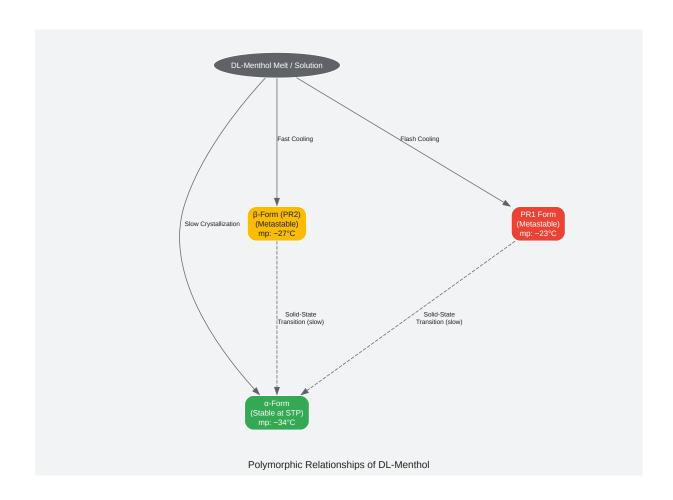




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Caption: Workflow for crystal structure determination.





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Caption: Polymorphic relationships of DL-Menthol.



Caption: Hydrogen bonding motif in α -DL-Menthol.

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